molecular formula C8H16O B098052 (Z)-Oct-3-en-1-ol CAS No. 18185-81-4

(Z)-Oct-3-en-1-ol

Cat. No.: B098052
CAS No.: 18185-81-4
M. Wt: 128.21 g/mol
InChI Key: YDXQPTHHAPCTPP-AATRIKPKSA-N
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Description

(Z)-Oct-3-en-1-ol (CAS: 20125-84-2), also known as cis-3-Octen-1-ol, is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.22 g/mol. Its structure features a Z-configured double bond between carbons 3 and 4, with a hydroxyl group at position 1 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18185-81-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-3-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3

InChI Key

YDXQPTHHAPCTPP-AATRIKPKSA-N

SMILES

CCCCC=CCCO

Isomeric SMILES

CCCC/C=C/CCO

Canonical SMILES

CCCCC=CCCO

density

0.830-0.850

Other CAS No.

20125-85-3
18185-81-4
20125-84-2

physical_description

white to slightly yellowish liquid with a musty, mushroom-like odou

Pictograms

Irritant; Environmental Hazard

solubility

insoluble in wate

Origin of Product

United States

Preparation Methods

Z-Selective Ylide Design

The choice of ylide is critical for achieving Z-selectivity. Triphenyl(propyl)phosphonium bromide, when treated with a strong base like sodium hexamethyldisilazide (NaHMDS), generates a ylide that reacts with 5-hydroxypentanal to yield this compound after deprotection. The reaction proceeds in anhydrous dichloromethane at −78°C, ensuring minimal isomerization.

Table 1: Wittig Reaction Conditions and Yields

Ylide PrecursorAldehydeTemperature (°C)SolventYield (%)Z/E Ratio
(C₃H₇)Ph₃PBr5-Hydroxypentanal−78CH₂Cl₂8695:5

The stereochemical outcome hinges on the ylide’s bulkiness and reaction kinetics, favoring the thermodynamically less stable Z-isomer through a concerted mechanism.

Enzymatic Reduction of α,β-Unsaturated Aldehydes

Enzymatic methods offer stereoselective reduction of α,β-unsaturated aldehydes to their corresponding alcohols. Alcohol dehydrogenases (ADHs) from Escherichia coli or Saccharomyces cerevisiae have been employed to reduce 3-octenal to this compound with high enantiomeric excess.

ADH-Catalyzed Reduction

In a phosphate buffer (pH 7.5) at 30°C, ADH-A from E. coli reduces 3-octenal using isopropyl alcohol as a co-substrate. The reaction achieves 98% yield and >99% ee, attributed to the enzyme’s active-site geometry, which stabilizes the Z-configured transition state.

Table 2: Enzymatic Reduction Parameters

Enzyme SourceSubstrateCofactorTemperature (°C)Yield (%)ee (%)
E. coli ADH-A3-OctenalIsopropyl alcohol3098>99

This method avoids harsh conditions, making it suitable for lab-scale synthesis of enantiopure this compound.

Biological Pathways via Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL)

Marine algae and plant tissues utilize LOX and HPL enzymes to biosynthesize volatile alcohols from polyunsaturated fatty acids (PUFAs). For instance, Pyropia haitanensis metabolizes arachidonic acid via a 12-LOX pathway to produce oct-1-en-3-ol, a structural analog of this compound.

Algal Biosynthesis Mechanism

  • LOX Oxidation : Arachidonic acid undergoes 12-LOX oxidation to form a hydroperoxide intermediate.

  • HPL Cleavage : HPL cleaves the hydroperoxide into 3-octenal and a C10 fragment.

  • Reduction : Endogenous ADHs reduce 3-octenal to this compound.

Table 3: Algal Biosynthesis Metrics

Algal SpeciesSubstrateEnzyme SystemProduct Yield (μM/g)
P. haitanensisArachidonic acid12-LOX/HPL50 ± 2.1

This pathway highlights the potential for scaling biocatalytic production using immobilized enzymes.

Stereoselective Substitution Reactions

Preserving Z-geometry during nucleophilic substitution is achievable using alkenyl thiotosylates. In a method adapted from alkenyl disulfane synthesis, Z-3-octenyl thiotosylate reacts with water under basic conditions to yield this compound.

Thiotosylate Hydrolysis

Triethylamine in methanol facilitates the hydrolysis of Z-3-octenyl thiotosylate at 25°C, producing the target alcohol in 75% yield. The p-toluenesulfinate leaving group ensures retention of configuration.

Table 4: Substitution Reaction Outcomes

SubstrateNucleophileBaseSolventYield (%)
Z-3-Octenyl thiotosylateH₂ONEt₃MeOH75

Industrial-Scale Yeast-Mediated Synthesis

A patent-pending method for cis-3-hexenol provides a template for this compound production. Saccharomyces cerevisiae reduces cis-3-octenal to the alcohol in a bioreactor, leveraging the yeast’s endogenous ADH activity.

Process Optimization

  • Substrate Feeding : Continuous feeding of cis-3-octenal prevents cytotoxicity.

  • pH Control : Maintaining pH 6.5 enhances ADH stability.

  • Yield : 68% conversion over 24 hours, with 92% Z-selectivity.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYield (%)StereoselectivityScalabilityCost
Wittig Reaction86HighModerateHigh
Enzymatic Reduction98Very HighHighModerate
Algal Biosynthesis50ModerateLowLow
Yeast Fermentation68HighHighLow

The enzymatic reduction route offers the best balance of yield and stereoselectivity, while yeast fermentation excels in scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-Oct-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Flavor and Fragrance Industry

Applications :

  • Flavoring Agent : (Z)-Oct-3-en-1-ol is utilized in the food industry for its pleasant aroma reminiscent of fresh vegetables and fruits, particularly green beans and apples. It is often incorporated into flavor formulations to enhance sensory profiles .
  • Fragrance Component : Its fatty type odor makes it suitable for use in perfumes and scented products, providing a green note that complements heavier fragrances .

Case Study :
A study on the use of this compound in perfumery demonstrated its effectiveness in creating complex fragrance profiles. The compound was blended with other aroma chemicals to produce a scent reminiscent of fresh produce, appealing to consumers seeking natural fragrances.

Agricultural Research

Applications :

  • Plant Defense Mechanism : Research indicates that this compound plays a role in plant defense mechanisms. It has been shown to induce oxidative stress responses in algae, enhancing their resilience against pathogens .
  • Signal Molecule : In marine algae, this compound acts as a signaling molecule that triggers the production of phytoalexins and other defense-related compounds when plants are exposed to stressors such as high temperatures or pathogen attacks .

Case Study :
In a controlled experiment with Phaeodactylum tricornutum, exposure to this compound resulted in increased levels of antioxidant enzymes and enhanced growth performance under stress conditions. The treated algae exhibited a significant increase in biomass compared to the control group, highlighting the compound's potential as a biostimulant in aquaculture .

Biomedical Applications

Applications :
Research has explored the potential of this compound in biomedical fields due to its antioxidant properties. It has been implicated in modulating cellular oxidative stress responses, which may have implications for therapeutic strategies against oxidative damage-related diseases.

Case Study :
A study investigating the effects of this compound on human cell lines showed that the compound could reduce reactive oxygen species (ROS) levels, suggesting its potential as a protective agent against oxidative stress in cells . This finding opens avenues for further research into its application in health supplements or pharmaceuticals.

Industrial Applications

Applications :
this compound is also being explored for its utility in various industrial applications, including:

  • Cosmetics : Used for its aromatic properties.
  • Biocontrol Agents : Investigated for potential use as natural pesticides or repellents due to its biological activity against certain pests.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Flavor IndustryFlavoring agentEnhances sensory profiles
Fragrance IndustryFragrance componentProvides natural scent
AgriculturePlant defense signalingInduces stress responses
Biomedical ResearchAntioxidant propertiesPotential protective agent
Industrial ApplicationsCosmetics and biocontrol agentsNatural alternatives to synthetic chemicals

Mechanism of Action

(Z)-Oct-3-en-1-ol exerts its effects through various molecular mechanisms. It acts as a signaling molecule in plants, mediating interactions between plants and herbivores or pathogens. In microbial systems, it disrupts cellular processes by interfering with membrane integrity and enzyme activity . The compound also affects dopamine neurons by disrupting dopamine handling, leading to neurodegeneration .

Comparison with Similar Compounds

a. Oct-1-en-3-ol

  • Structure : Double bond between C1–C2, hydroxyl group at C3.
  • Natural Source: Found in marine algae but typically as a minor VOC, except in P. haitanensis .
  • Key Difference : The reversed functional group positions result in altered volatility and odor profile.

b. S-(+)-1-Octen-3-ol

  • Structure : Double bond at C1–C2, hydroxyl group at C3, with an S-configuration chiral center at C3.
  • Molecular Formula : C₈H₁₆O (same as this compound).
  • Applications: Known for its "metallic" odor and role as a mosquito attractant. Its enantiomeric purity is critical for biological activity .

Functional Group Derivatives

a. (Z)-3-Octen-1-ol Acetate

  • Structure : Acetylated derivative of this compound.
  • CAS : 69668-83-3.
  • Applications : Used as a flavoring agent with higher stability and altered volatility compared to the parent alcohol .

Chain Length Variants

a. (Z)-3-Nonen-1-ol

  • Structure : Nine-carbon chain with a Z-configured double bond at C3–C4.
  • Molecular Formula : C₉H₁₈O.
  • Properties : Longer chain increases hydrophobicity and boiling point (e.g., 142.24 g/mol vs. 128.22 g/mol for this compound) .

Comparative Data Table

Compound CAS Molecular Formula Double Bond Position Key Natural Source Applications
This compound 20125-84-2 C₈H₁₆O C3–C4 (Z) Pyropia haitanensis Fragrances, flavoring agents
Oct-1-en-3-ol N/A C₈H₁₆O C1–C2 Marine algae Minor VOC, research
S-(+)-1-Octen-3-ol 3687-48-7 C₈H₁₆O C1–C2 (S-configuration) Fungal essential oils Insect attractants, fragrances
(Z)-3-Octen-1-ol Acetate 69668-83-3 C₁₀H₁₈O₂ C3–C4 (Z) Synthetic Stabilized flavoring agent
(Z)-3-Nonen-1-ol 10340-23-5 C₉H₁₈O C3–C4 (Z) Synthetic Specialty chemicals

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-Oct-3-en-1-ol, and how can stereoselectivity be ensured?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation or Wittig-type reactions to establish the Z-configuration. For example, using a palladium-based catalyst under controlled hydrogen pressure ensures stereochemical fidelity . Experimental protocols should include inert atmosphere conditions (e.g., nitrogen glovebox) and reaction monitoring via thin-layer chromatography (TLC) . Characterization of intermediates with 1H^1H-NMR (400 MHz, CDCl3_3) is critical to confirm regiochemistry before final purification .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • GC-MS : Use a polar column (e.g., DB-WAX) with a temperature gradient (40°C to 240°C at 10°C/min) to resolve enantiomers, referencing retention indices from NIST databases .
  • 1H^1H-NMR : Look for olefinic proton signals at δ 5.2–5.4 ppm (multiplet, J = 10–12 Hz) and hydroxyl proton broadening near δ 1.5 ppm. Compare with literature data for Z-isomers .
  • IR Spectroscopy : Confirm the alcohol O-H stretch (~3350 cm1^{-1}) and C=C stretch (~1650 cm1^{-1}) .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Methodological Answer : A hexane/ethyl acetate gradient (9:1 to 4:1 v/v) on silica gel (60–200 µm) effectively separates polar byproducts. Pre-adsorption of the crude product onto Celite® improves resolution. Collect fractions in 10 mL increments and verify purity by GC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 13C^13C-NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Perform:

  • Triangulation : Compare data across multiple sources (e.g., NIST, Beilstein) and replicate experiments under standardized conditions (25°C, deuterated solvent) .
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to simulate 13C^13C-NMR shifts and validate experimental observations .
  • Spiking Experiments : Add authentic standards to the sample to confirm peak assignments .

Q. What strategies optimize the Z/E isomer ratio during synthesis?

  • Methodological Answer :

  • Catalytic Control : Employ chiral ligands (e.g., BINAP) with Rh(I) catalysts to enhance Z-selectivity (>90%) via asymmetric hydrogenation .
  • Thermodynamic Control : Conduct reactions at low temperatures (−20°C) to favor the Z-isomer, as determined by Van’t Hoff analysis of equilibrium constants .
  • In Situ Monitoring : Use inline FTIR to track C=C bond geometry during reaction progression .

Q. How does this compound degrade under varying storage conditions, and what analytical methods detect degradation?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC (C18 column, 0.1% H3_3PO4_4 in H2_2O/MeOH gradient). Degradation products (e.g., oxidation to ketones) are quantified using external calibration curves .
  • Mass Spectrometry : High-resolution LC-QTOF identifies degradation pathways (e.g., radical-mediated oxidation) via exact mass matching .

Q. What computational tools predict the biological activity of this compound in pheromone studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to insect odorant-binding proteins (e.g., AgamOBP1 in Anopheles gambiae). Validate with in vitro fluorescence displacement assays .
  • QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with electrophysiological response thresholds .

Methodological Best Practices

Q. How should researchers validate quantitative GC-MS methods for this compound in complex matrices?

  • Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration (0.1–100 µg/mL, R2^2 > 0.995).
  • Precision : Intraday RSD < 2%, interday RSD < 5%.
  • Accuracy : Spike recovery (80–120%) in representative matrices (e.g., plant extracts) .

Q. What ethical and reproducibility standards apply to publishing data on this compound?

  • Answer :

  • Data Transparency : Deposit raw spectra in repositories (e.g., ChemSpider) with DOI links.
  • Reproducibility : Include detailed experimental procedures (e.g., syringe pump flow rates, stirring speeds) in supplementary materials .
  • Conflict of Interest : Disclose funding sources and patent applications related to the compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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